
5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with an isopropoxy group and a butylpiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution on the Piperidine Ring: The butyl group is introduced to the piperidine ring via alkylation using butyl halides under basic conditions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable aldehydes and ammonia or ammonium salts.
Substitution on the Pyridine Ring: The isopropoxy group is introduced to the pyridine ring through an etherification reaction using isopropyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or butyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced piperidine or pyridine derivatives.
Substitution: Substituted pyridine or piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use as an intermediate in the synthesis of other complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine: Similar structure with a phenoxy group instead of an isopropoxy group.
5-(1-Butylpiperidin-2-yl)-2-methoxypyridine: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy group may confer distinct electronic and steric properties, affecting its interactions with molecular targets and its overall pharmacokinetic profile.
Propiedades
Fórmula molecular |
C17H28N2O |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
5-(1-butylpiperidin-2-yl)-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C17H28N2O/c1-4-5-11-19-12-7-6-8-16(19)15-9-10-17(18-13-15)20-14(2)3/h9-10,13-14,16H,4-8,11-12H2,1-3H3 |
Clave InChI |
HFUQEFGUSGDLAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCCCC1C2=CN=C(C=C2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


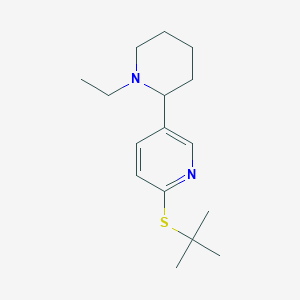
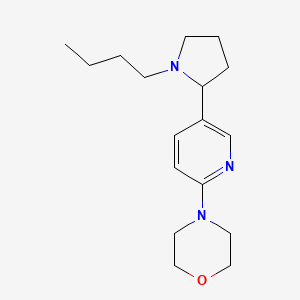
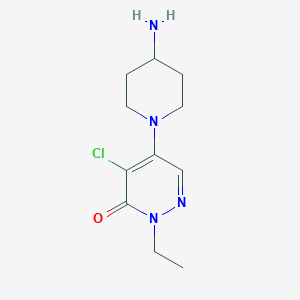

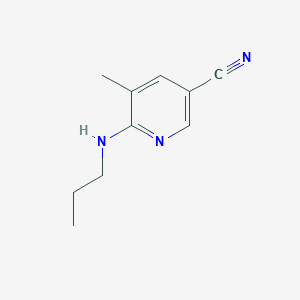
![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)
![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)

![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)
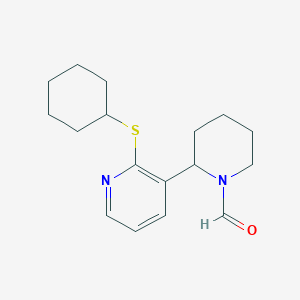


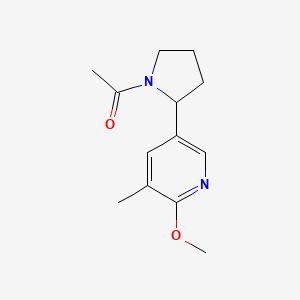
![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)
